molecular formula C26H27FN4O2S B2468475 N-(4-fluorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1115371-13-5

N-(4-fluorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2468475
CAS No.: 1115371-13-5
M. Wt: 478.59
InChI Key: XXIDQRWVZXBGPG-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[3,2-d]pyrimidine core, a bicyclic heterocyclic system fused with a pyrimidine ring. Key structural elements include:

  • A 4-fluorophenyl group attached via an acetamide linkage.
  • A sulfanyl (-S-) bridge connecting the acetamide to the pyrrolo[3,2-d]pyrimidine scaffold.
  • Substituents at positions 5 (methyl), 3 (3-methylbutyl), and 7 (phenyl) on the pyrrolo-pyrimidine core.

The sulfanyl linkage is critical for modulating electronic properties and intermolecular interactions .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN4O2S/c1-17(2)13-14-31-25(33)24-23(21(15-30(24)3)18-7-5-4-6-8-18)29-26(31)34-16-22(32)28-20-11-9-19(27)10-12-20/h4-12,15,17H,13-14,16H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIDQRWVZXBGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a pyrrolo[3,2-d]pyrimidine core, which is known for various biological activities. The presence of the fluorine atom and the sulfanyl group may enhance its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and cyclooxygenase (COX) . The fluorine atom contributes to increased binding affinity due to its electron-withdrawing properties.
  • Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which can protect cells from oxidative stress .
  • Antimicrobial Activity : Related compounds have demonstrated significant antimicrobial effects against various pathogens, indicating that this compound may also possess similar properties .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of related compounds. For instance:

CompoundTarget EnzymeIC50 (μM)
4-Fluorophenyl derivativeAChE10.4
4-Fluorophenyl derivativeBChE7.7
Pyrrolo[3,2-d]pyrimidineCOX-212.5

These results indicate that modifications in the molecular structure can significantly influence enzyme inhibition efficacy.

Case Studies

  • Neuroprotective Effects : A study evaluated a compound structurally similar to this compound for its neuroprotective effects in models of Alzheimer’s disease. The results showed a reduction in amyloid-beta accumulation and improved cognitive function in treated animals .
  • Anti-inflammatory Properties : Another study focused on the anti-inflammatory potential of related compounds. It was found that these compounds significantly inhibited nitric oxide production in lipopolysaccharide-stimulated macrophages . This suggests that this compound may also exhibit similar anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolo[3,2-d]pyrimidine Derivatives

Compound A: Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate

  • Core : Pyrrolo[3,2-d]pyrimidine (identical to the target compound).
  • Substituents: 4-Chlorophenyl (vs. 4-fluorophenyl in the target). Dipentyl-amino group (vs. 3-methylbutyl in the target).
  • Impact: The chlorophenyl group may reduce metabolic oxidation compared to fluorophenyl but increase steric hindrance. The dipentyl-amino substituent enhances lipophilicity but may reduce solubility.

Pyrrolo[2,3-d]pyrimidine Derivatives

Compound B: 2-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine

  • Core : Pyrrolo[2,3-d]pyrimidine (regioisomer of the target compound).
  • Substituents :
    • Sulfamoylphenyl group (vs. sulfanyl-acetamide in the target).
    • Pyrimidin-2-yl sulfamoyl moiety.
  • The regioisomeric core alters electron distribution, affecting binding to ATP pockets in enzymes.

Thieno[3,2-d]pyrimidine Derivatives

Compound C: 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

  • Core: Thieno[3,2-d]pyrimidine (sulfur-containing analog).
  • Substituents :
    • 4-Methylphenyl (vs. phenyl at position 7 in the target).
    • Trifluoromethoxyphenyl acetamide (vs. 4-fluorophenyl).
  • Trifluoromethoxy improves metabolic stability but may introduce steric bulk.

Pyrimido[5,4-b]indole Derivatives

Compound D : N-[(4-fluorophenyl)methyl]-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide

  • Core : Pyrimido[5,4-b]indole (larger fused system).
  • Substituents :
    • 3-Methoxyphenyl (vs. 3-methylbutyl in the target).
    • Fluorobenzyl group (vs. 4-fluorophenyl).
  • Impact :
    • The indole fusion extends π-stacking interactions but may reduce solubility.
    • Methoxyphenyl introduces polarity but could increase susceptibility to demethylation.

Structural and Functional Comparison Table

Compound Core Structure Key Substituents Potential Advantages/Limitations Reference
Target Compound Pyrrolo[3,2-d]pyrimidine 4-Fluorophenyl, 3-methylbutyl, sulfanyl-acetamide Balanced lipophilicity and metabolic stability
Compound A Pyrrolo[3,2-d]pyrimidine 4-Chlorophenyl, dipentyl-amino High lipophilicity; possible solubility issues
Compound B Pyrrolo[2,3-d]pyrimidine Sulfamoylphenyl, pyrimidin-2-yl Strong hydrogen bonding; lower cell permeability
Compound C Thieno[3,2-d]pyrimidine 4-Methylphenyl, trifluoromethoxyphenyl Enhanced kinase affinity; steric hindrance
Compound D Pyrimido[5,4-b]indole 3-Methoxyphenyl, fluorobenzyl Extended π-stacking; metabolic instability risks

Key Research Findings

  • Electronic Effects : The 4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, enhancing binding to hydrophobic enzyme pockets compared to 4-chlorophenyl (Compound A) or trifluoromethoxyphenyl (Compound C) .
  • Metabolic Stability: The 3-methylbutyl chain in the target compound likely offers better metabolic resistance than the dipentyl-amino group (Compound A) or methoxyphenyl (Compound D) due to reduced oxidative dealkylation .

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